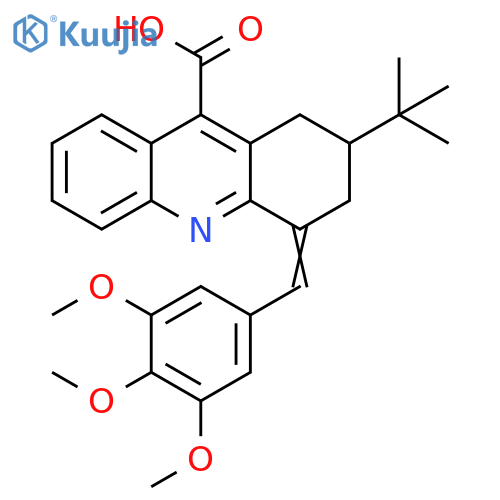

Cas no 519150-66-4 (2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid)

519150-66-4 structure

商品名:2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid

CAS番号:519150-66-4

MF:C28H31NO5

メガワット:461.549448251724

CID:4654549

2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 9-Acridinecarboxylic acid, 2-(1,1-dimethylethyl)-1,2,3,4-tetrahydro-4-[(3,4,5-trimethoxyphenyl)methylene]-

- 2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- 2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid

-

- インチ: 1S/C28H31NO5/c1-28(2,3)18-14-17(11-16-12-22(32-4)26(34-6)23(13-16)33-5)25-20(15-18)24(27(30)31)19-9-7-8-10-21(19)29-25/h7-13,18H,14-15H2,1-6H3,(H,30,31)

- InChIKey: PDCDFNNJERUDRI-UHFFFAOYSA-N

- ほほえんだ: C1C2C(=NC3C(C=2C(O)=O)=CC=CC=3)C(=CC2=CC(OC)=C(OC)C(OC)=C2)CC1C(C)(C)C

2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-00913-10.0g |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95.0% | 10.0g |

$2638.0 | 2025-02-21 | |

| Enamine | EN300-00913-5.0g |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95.0% | 5.0g |

$1779.0 | 2025-02-21 | |

| Enamine | EN300-00913-0.25g |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95.0% | 0.25g |

$289.0 | 2025-02-21 | |

| Enamine | EN300-00913-0.5g |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95.0% | 0.5g |

$480.0 | 2025-02-21 | |

| Enamine | EN300-00913-0.05g |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95.0% | 0.05g |

$135.0 | 2025-02-21 | |

| Enamine | EN300-00913-2.5g |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95.0% | 2.5g |

$1202.0 | 2025-02-21 | |

| Aaron | AR00I9ZG-50mg |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95% | 50mg |

$211.00 | 2025-02-28 | |

| 1PlusChem | 1P00I9R4-500mg |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95% | 500mg |

$649.00 | 2025-02-28 | |

| Enamine | EN003-7258-1g |

2-tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95% | 1g |

$614.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289092-2.5g |

2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

519150-66-4 | 95% | 2.5g |

¥21636.00 | 2024-05-10 |

2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

519150-66-4 (2-tert-butyl-4-(3,4,5-trimethoxyphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 42464-96-0(NNMTi)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量